4-(Ethylthiomethyl)phenylboronic acid, pinacol ester
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Description
4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BO2S and its molecular weight is 278.217. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a boronic ester, which is a class of compounds that are widely used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in a wide range of biochemical pathways, depending on their specific structures.
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of “this compound” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is used in the production of a wide range of organic compounds .
Action Environment
The action of “this compound” is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The Suzuki–Miyaura reaction requires a palladium catalyst , and the rate of hydrolysis of boronic pinacol esters is accelerated at physiological pH . These factors can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJYOSAVLVUFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681946 |
Source
|
Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-06-4 |
Source
|
Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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